REACTION_SMILES
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[CH2:15]([Cl:16])[Cl:17].[CH3:1][CH:2]([CH:3]([OH:4])[c:5]1[cH:6][c:7]2[c:8]([cH:9][n:10][cH:11][cH:12]2)[nH:13]1)[CH3:14]>>[CH3:1][CH:2]([C:3](=[O:4])[c:5]1[cH:6][c:7]2[c:8]([cH:9][n:10][cH:11][cH:12]2)[nH:13]1)[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(O)c1cc2ccncc2[nH]1
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Name
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Type
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product
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Smiles
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CC(C)C(=O)c1cc2ccncc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |